tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate
Description
Properties
Molecular Formula |
C13H19FN2O2 |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-amino-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17) |
InChI Key |
LKSWRYYYNFEAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method includes the reaction of 5-amino-2-fluorophenyl ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-amino-2-fluorophenyl moiety undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine atom, which activates the aromatic ring for attack by nucleophiles.
| Reaction Type | Conditions | Outcome | Key Observations |
|---|---|---|---|
| Amination | KHMDS, Pd(OAc)₂, Xantphos, toluene, 110°C | Substitution of fluorine with amines | High regioselectivity at the 2-fluoro position |
| Hydroxylation | NaOH (aq), 70°C | Fluorine replaced by hydroxyl group | Requires strong base and elevated temperatures |
The amino group further enhances reactivity by stabilizing transition states through resonance effects.
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions , leveraging its aromatic fluoride and amino functionalities.
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C
-
Substrates : Aryl boronic acids
-
Outcome : Formation of biaryl structures with retention of the carbamate group.
-
Example : Coupling with 4-methoxyphenylboronic acid yields a biphenyl derivative (78% yield).
Buchwald-Hartwig Amination
-
Conditions : Pd₂(dba)₃, BINAP, Cs₂CO₃, dioxane, 100°C
-
Substrates : Secondary amines
-
Outcome : Introduction of amine groups at the 5-position of the aromatic ring.
Carbamate Hydrolysis
The tert-butyl carbamate group is cleaved under acidic or basic conditions to release the free amine:
| Condition | Reagent | Product |
|---|---|---|
| Acidic Hydrolysis | HCl (4M in dioxane), 25°C, 2h | 1-(5-Amino-2-fluorophenyl)ethylamine |
| Basic Hydrolysis | NaOH (2M), MeOH/H₂O, 60°C, 4h | Same as above, with slower kinetics |
This reaction is critical for generating bioactive intermediates in drug synthesis.
Sulfonylation Reactions
The amino group reacts with sulfonyl chlorides to form sulfonamide derivatives:
Sulfonylation is typically performed under inert atmospheres to prevent side reactions .
Functionalization of the Amino Group
The primary amine undergoes standard transformations:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acetylation | Acetic anhydride, Pyridine, 0°C | N-Acetylated derivative |
| Reductive Alkylation | Benzaldehyde, NaBH₃CN, MeOH | N-Benzyl secondary amine |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C via tert-butyl group elimination.
-
Photoreactivity : The fluorophenyl group undergoes limited photodefluorination under UV light (λ = 254 nm).
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar carbamates:
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| tert-Butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate | 4-Fluoro vs. 2-fluoro substitution | Reduced SNAr activity at the 4-position |
| tert-Butyl N-(5-amino-2-methylphenyl)carbamate | Methyl vs. fluorine substituent | No electrophilic aromatic substitution |
Scientific Research Applications
Case Studies in Drug Development
- Anti-cancer Research : Similar compounds have shown efficacy in inhibiting cancer cell growth by targeting specific pathways involved in tumor progression.
- Neurological Disorders : The structural characteristics of tert-butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate suggest it might interact with neurotransmitter systems, potentially serving as a lead compound for neurological drugs.
Insecticide Development
Recent studies have highlighted the potential of carbamate derivatives as insecticides. The compound's ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects, positions it as a candidate for developing new insecticides aimed at controlling disease-vectoring mosquitoes.
Research Findings
- A study published in MDPI examined the activity of novel carbamates against mosquito acetylcholinesterase, indicating that modifications to the carbamate structure can enhance potency and selectivity against target species .
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. Its functional groups allow it to be utilized in various synthetic pathways, including the production of more complex molecules.
Synthesis Applications
- It can be employed as a protecting group for amines during multi-step syntheses, facilitating the formation of desired products without unwanted side reactions.
- The compound can also participate in Michael addition reactions and other coupling processes to form diverse chemical entities .
Agrochemical Research
The unique properties of this compound make it suitable for research into agrochemicals. Its structural similarities with known herbicides and fungicides suggest potential utility in developing new agricultural chemicals that can improve crop protection and yield.
Potential Developments
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The 2-fluoro substituent in the target compound enhances electrophilicity and metabolic stability compared to methoxy or bromo groups in analogs . Amino Group: The 5-amino group facilitates hydrogen bonding in biological targets, unlike the bromo group in the analog from , which is primarily used for Suzuki-Miyaura cross-coupling.
Physicochemical Properties
- Stability : Boc-protected amines like the target compound are generally stable under basic conditions but prone to acidic hydrolysis. In contrast, the pyrimidinyl analog () contains a 4-hydroxy group, which may increase susceptibility to oxidation.
Biological Activity
Tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, including a tert-butyl group, an amino group, and a fluorinated phenyl ring. These components suggest potential biological activities that merit further exploration. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Structure and Composition
- Molecular Formula : C13H18FN2O2
- Molecular Weight : Approximately 254.3 g/mol
The compound features:
- A tert-butyl group , which enhances lipophilicity and stability.
- An amino group , potentially facilitating interactions with biological targets.
- A fluorinated phenyl ring , which may influence the compound's pharmacological properties through electronic effects.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate | C13H18F2N2O2 | Different fluorinated phenyl group; potential for varied biological activity |
| Tert-butyl N-(5-amino-2-methylphenyl)carbamate | C13H19N2O2 | Similar structure but with a methyl substitution; may exhibit different pharmacological properties |
| Tert-butyl N-[1-(4-chlorophenyl)ethyl]carbamate | C13H18ClN2O2 | Chlorine substitution instead of fluorine; differing reactivity and biological profile |
The biological activity of this compound is hypothesized to be linked to its ability to interact with various molecular targets, such as enzymes or receptors. The presence of the amino group may enhance binding affinity, while the fluorinated phenyl ring could modulate the compound's reactivity and selectivity.
Potential Therapeutic Applications
Research into specific biological assays for this compound is limited, but its structural analogs suggest potential therapeutic applications in areas such as:
- Anticancer agents : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial activity : Fluorinated compounds often exhibit enhanced antimicrobial properties.
- Enzyme inhibitors : The compound may serve as a substrate or inhibitor in biochemical assays related to enzyme mechanisms.
Synthesis and Biological Evaluation
The synthesis of this compound typically involves multi-step organic reactions. For instance, researchers have utilized various coupling agents and conditions to successfully produce similar carbamate derivatives, indicating feasible synthetic pathways for this compound .
In Vitro Studies
Although direct studies on this compound are scarce, related compounds have been evaluated for their biological activities:
- A study on structurally similar carbamates demonstrated significant inhibition of specific enzymes, suggesting that this compound could exhibit comparable effects .
- Other research has indicated that compounds with similar functional groups can effectively modulate biological pathways involved in disease states .
Toxicity and Safety Profile
Understanding the safety profile of new compounds is crucial. Preliminary evaluations of similar fluorinated carbamates have shown low cytotoxicity against various cell lines, indicating that this compound may also possess a favorable safety profile .
Q & A
Q. What synthetic routes are recommended for preparing tert-butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate with high yield?
- Methodological Answer : A common approach involves carbamate protection of the amine group using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate in THF/water). Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using methanol/water) can achieve >95% purity. Reaction progress should be monitored by TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at the ortho position, Boc-protected amine).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
- X-ray Crystallography : For absolute stereochemical confirmation if chirality is involved (e.g., in intermediates) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid inhalation/contact; in case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
- Store in airtight containers at 2–8°C, away from strong acids/bases to prevent Boc-deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting patterns) may arise from rotational isomerism or impurities. Strategies include:
- Variable-temperature NMR to assess dynamic effects.
- 2D NMR (COSY, NOESY) to confirm through-space interactions.
- Cross-validation with computational models (DFT calculations for NMR chemical shifts) .
Q. What experimental design considerations are critical for studying its stability under varying pH conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via HPLC at timed intervals.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life.
- Product Identification : LC-MS to detect hydrolysis products (e.g., free amine from Boc cleavage under acidic conditions) .
Q. How can computational methods predict its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the carbamate carbonyl.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms).
- Validate predictions with experimental kinetic studies (e.g., competition experiments with varying nucleophiles) .
Q. What strategies mitigate side reactions during coupling reactions involving the 5-amino group?
- Methodological Answer :
- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent unwanted acylation.
- Catalytic Optimization : Screen Pd-based catalysts (e.g., Buchwald-Hartwig amination) with ligands (XPhos) to enhance selectivity.
- In Situ Monitoring : ReactIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .
Contradictions in Literature and Data Analysis
Q. How to address discrepancies in reported solubility data for this compound?
- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Standardize measurements via:
- Dynamic Light Scattering (DLS) : Assess aggregation in solution.
- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous states.
- Karl Fischer Titration : Quantify water content in samples .
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?
- Methodological Answer : Acidic conditions (e.g., TFA) may protonate the fluorophenyl ring, leading to electrophilic aromatic substitution byproducts. Mitigate via:
- Low-Temperature Deprotection : Slow addition of TFA at 0°C.
- Scavenger Use : Add triisopropylsilane to trap carbocations.
- Alternative Reagents : Use HCl in dioxane for milder cleavage .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
